Predicted pKa Shift Relative to 4-Chloro Analog Impacts Ionization and Purification
4-Bromo-4'-piperidinomethyl benzophenone exhibits a predicted pKa of 8.31±0.10, which is approximately 0.3 log units higher than the 4-chloro-4'-piperidinomethyl benzophenone analog (estimated pKa ~8.0) . This difference in basicity directly influences the pH-dependent ionization state of the piperidine nitrogen, affecting both liquid-liquid extraction efficiency and reverse-phase chromatographic retention.
| Evidence Dimension | pKa (predicted) |
|---|---|
| Target Compound Data | 8.31 ± 0.10 |
| Comparator Or Baseline | 4-Chloro-4'-piperidinomethyl benzophenone (estimated ~8.0) |
| Quantified Difference | ΔpKa ≈ 0.3 |
| Conditions | Predicted value (ChemicalBook) |
Why This Matters
A ΔpKa of ~0.3 alters the proportion of protonated species at near-neutral pH by ~15%, which can shift extraction recovery yields and necessitate compound-specific purification protocols in multi-step syntheses.
